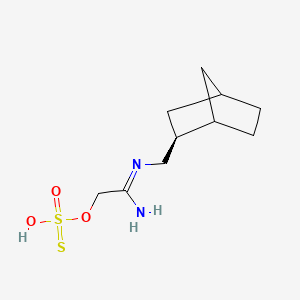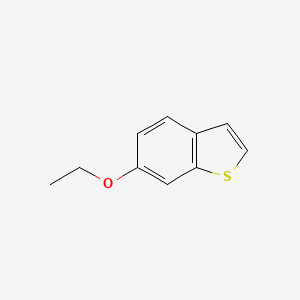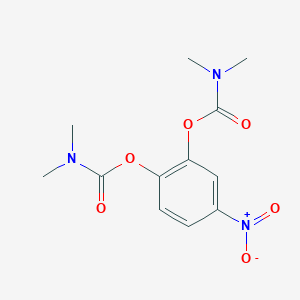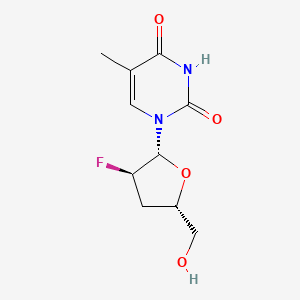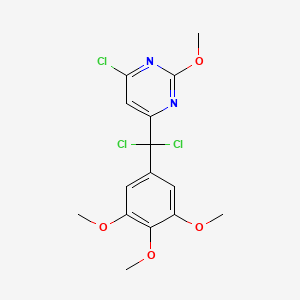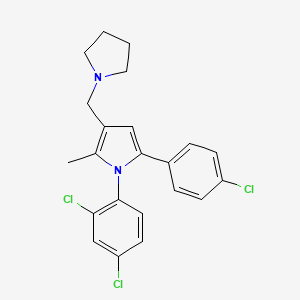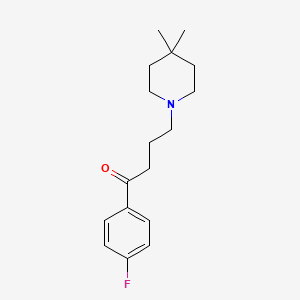
Butyrophenone, 4-(4,4-dimethylpiperidino)-4'-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- is a synthetic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The presence of the 4,4-dimethylpiperidino group and the fluorine atom in the structure enhances its pharmacological properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- typically involves the following steps:
Formation of the Butyrophenone Core: The butyrophenone core can be synthesized through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4,4-Dimethylpiperidino Group: The 4,4-dimethylpiperidino group is introduced via nucleophilic substitution reactions. This involves reacting the butyrophenone core with 4,4-dimethylpiperidine under basic conditions.
Fluorination: The final step involves the introduction of the fluorine atom at the para position of the phenyl ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its structural similarity to other butyrophenones.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors, particularly dopamine receptors.
Chemical Biology: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Its derivatives are explored for use in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the receptors and thereby modulating neurotransmitter activity. This action is crucial for its potential antipsychotic effects, as it helps in reducing symptoms of psychosis by balancing dopamine levels.
類似化合物との比較
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Known for its use in anesthesia and as an antiemetic.
Trifluperidol: A potent antipsychotic with a similar structure.
Uniqueness
Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- is unique due to the presence of the 4,4-dimethylpiperidino group and the fluorine atom, which enhance its pharmacological profile. These modifications can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy compared to other butyrophenones.
特性
CAS番号 |
5536-41-4 |
|---|---|
分子式 |
C17H24FNO |
分子量 |
277.38 g/mol |
IUPAC名 |
4-(4,4-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C17H24FNO/c1-17(2)9-12-19(13-10-17)11-3-4-16(20)14-5-7-15(18)8-6-14/h5-8H,3-4,9-13H2,1-2H3 |
InChIキー |
GPJQPJAYHQOIJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)
![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
